molecular formula C24H46N2O3 B15343768 N6-Oleoyl-L-lysine CAS No. 23499-75-4

N6-Oleoyl-L-lysine

Cat. No.: B15343768
CAS No.: 23499-75-4
M. Wt: 410.6 g/mol
InChI Key: QYANHRRURYBYLY-DYYZXQNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Oleoyl-L-lysine (CAS 23499-75-4) is a synthetic acylated amino acid derivative characterized by an oleoyl group, a monounsaturated C18 fatty acid with a cis double bond at C9, covalently linked to the epsilon-amino group of L-lysine. This structure confers amphipathic properties and is critical for its biological activity. The compound has emerged as a highly selective and potent allosteric inhibitor of the glycine transporter 2 (GlyT2), a key target for chronic pain research. Its mechanism involves binding to an extracellular allosteric site located between transmembrane helices 5, 7, and 8 of GlyT2. Molecular dynamics simulations reveal that the oleoyl tail penetrates a hydrophobic cleft, where the cis double bond at C9 aligns with aromatic residues like Tyr550 and Trp563, forming stabilizing CH–π interactions. This binding induces a conformational change that reduces glycine reuptake efficiency in presynaptic neurons, leading to increased glycine levels in the synaptic cleft and enhanced glycinergic inhibition. In preclinical rodent models of neuropathic pain, this compound demonstrates significant efficacy, including attenuation of mechanical allodynia and thermal hyperalgesia, without inducing significant motor side effects at therapeutic doses. The stereochemistry is essential for its function, as the L-lysine configuration exhibits a approximately 3-fold greater inhibitory potency (IC₅₀ = 25.5 nM) compared to its D-isomer counterpart. Research further indicates potential for synergistic interactions when co-administered with opioids or gabapentinoids, potentially lowering required doses and reducing side-effect profiles. Future directions include investigation into nanoparticle formulations to improve bioavailability and target dorsal root ganglia. A first-in-human clinical trial (NCT05432189) is evaluating safety and pharmacokinetics, with preliminary data anticipated in 2026. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

23499-75-4

Molecular Formula

C24H46N2O3

Molecular Weight

410.6 g/mol

IUPAC Name

(2S)-2-amino-6-[[(Z)-octadec-9-enoyl]amino]hexanoic acid

InChI

InChI=1S/C24H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-21-18-17-19-22(25)24(28)29/h9-10,22H,2-8,11-21,25H2,1H3,(H,26,27)(H,28,29)/b10-9-/t22-/m0/s1

InChI Key

QYANHRRURYBYLY-DYYZXQNHSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Acylation with Oleoyl Chloride

The reaction between L-lysine and oleoyl chloride is typically conducted in alkaline aqueous or organic solvents. The process initiates with the deprotonation of the ε-amino group of L-lysine, facilitating nucleophilic attack on the acyl chloride. Triethylamine or sodium hydroxide is often used to maintain alkaline conditions, which prevent protonation of the amino group and drive the reaction forward.

Key parameters influencing this method include:

  • Temperature : Reactions are commonly performed at 25–40°C to balance reaction rate and side-product formation.
  • Molar Ratios : A 1:1 molar ratio of L-lysine to oleoyl chloride minimizes diacylation byproducts.
  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility, while aqueous-organic biphasic systems improve yield by reducing hydrolysis of oleoyl chloride.

Post-reaction, the crude product is acidified to precipitate this compound, followed by filtration and washing with cold solvents to remove unreacted reagents.

Acylation with Oleic Acid

Direct acylation using oleic acid requires activation of the carboxylic acid group. Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are employed to form reactive intermediates. Hydroxybenzotriazole (HOBt) is often added to suppress racemization.

This method offers advantages in safety and handling compared to acyl chlorides but necessitates stringent moisture control to prevent premature hydrolysis. Yields are generally lower than those achieved with oleoyl chloride, averaging 60–75% under optimized conditions.

Microwave-Assisted Synthesis

Recent advancements have introduced microwave irradiation as a rapid and energy-efficient alternative. A patent describing lauroyl lysine synthesis (CN107488130A) provides a adaptable framework for this compound:

  • Precursor Preparation : L-lysine is reacted with oleic acid in purified water at 30–120°C for 1–4 hours, forming a lysine salt intermediate.
  • Spray Drying : The intermediate is converted into a fine powder to enhance reactivity.
  • Microwave Reaction : The powder is subjected to microwave irradiation at 500–2000W for 5–60 minutes at 100–200°C, facilitating efficient acylation.

This method reduces reaction times from hours to minutes and improves yield (up to 85%) by enhancing molecular collision frequency. The absence of organic solvents also aligns with green chemistry principles.

Enzymatic and Fermentation Approaches

While direct enzymatic synthesis of this compound is less documented, fermentation-derived L-lysine serves as a critical precursor. Industrial L-lysine production employs Corynebacterium glutamicum or Escherichia coli mutants in large-scale fermenters:

  • Fermentation Medium : Contains cane molasses (10–20%), soybean hydrolysate, and growth factors like biotin (>30 mg/L).
  • Conditions : Conducted at 28–40°C for 60–72 hours under aerobic conditions.
  • Harvesting : Lysine is isolated via ion-exchange chromatography or crystallization.

Enzymatic acylation using lipases or acyltransferases represents an emerging area. For instance, Candida antarctica lipase B has demonstrated activity in acylating lysine with fatty acids, though optimization for oleic acid remains under exploration.

Purification and Characterization

Purification is critical to achieving pharmaceutical-grade this compound. Common techniques include:

  • Liquid-Liquid Extraction : Removes unreacted oleic acid using hexane or ethyl acetate.
  • Column Chromatography : Silica gel or reverse-phase HPLC resolves acylation byproducts.
  • Recrystallization : Ethanol-water mixtures yield high-purity crystals.

Characterization employs:

  • Mass Spectrometry (MS) : Confirms molecular weight (C₂₄H₄₆N₂O₃, [M+H]⁺ = 435.36).
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR signals at δ 5.3 (olefinic protons) and δ 3.1 (ε-CH₂) verify acylation.
  • Infrared Spectroscopy (IR) : Peaks at 1640 cm⁻¹ (amide I) and 1540 cm⁻¹ (amide II) indicate successful conjugation.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Purity Scalability
Oleoyl Chloride Acylation 70–85 4–12 hours >95% Industrial
Oleic Acid + EDC/HOBt 60–75 24–48 hours 90–95% Lab-scale
Microwave-Assisted 80–85 5–60 minutes >98% Pilot-scale

Microwave synthesis outperforms traditional methods in speed and purity but requires specialized equipment. Chemical acylation remains preferable for large-scale production due to established infrastructure.

Chemical Reactions Analysis

Hydrolysis Reactions

N6-Oleoyl-L-lysine undergoes hydrolysis in aqueous environments, cleaving the amide bond to release oleic acid and L-lysine. This reaction is pH-dependent and accelerates under acidic or alkaline conditions.

Condition ReactantsProductsRate Constant (k)Source Method
pH 2.0 (HCl)This compound + H₂OOleic acid + L-lysine0.12 h⁻¹LC-MS analysis
pH 9.8 (Gly buffer)This compound + H₂OOleic acid + L-lysine0.35 h⁻¹TLC/HRMS

Mechanistic Insight :

  • Acidic Hydrolysis : Protonation of the amide nitrogen enhances electrophilicity, facilitating nucleophilic attack by water.

  • Basic Hydrolysis : Deprotonation of water generates hydroxide ions, promoting nucleophilic cleavage of the amide bond .

Prebiotic Wet-Dry Cycling

This compound forms via ester-amide exchange between glycerol monooleate (GMO) and lysine under simulated prebiotic conditions :

  • Conditions : 90°C, pH 9.8, three wet-dry cycles (24 h each).

  • Yield : >95% conversion (confirmed by HRMS and ¹H-NMR) .

Enzymatic and Chemical Acylation

  • EDCI-Mediated Coupling : Oleic acid reacts with L-lysine ethyl ester in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), yielding this compound ethyl ester (85% yield) .

  • Post-Synthesis Hydrolysis : Ethyl esters are hydrolyzed under alkaline conditions (pH 12, NaOH) to regenerate the free carboxylic acid .

Acylation and Peptide Coupling

This compound participates in peptide bond formation under abiotic conditions:

  • Reaction with Aminonitriles : Lysine thioacids derived from this compound couple with aminonitriles (e.g., Gly-CN) in neutral water (pH 7.0), forming peptides in >95% yield .

  • Selectivity : Preferential ligation of lysine over ornithine due to side-chain length differences .

Key Data :

SubstrateProductYield (%)Conditions
Ac-Lys-SH + Gly-CNAc-Lys-Gly-CN96pH 7.0, K₃Fe(CN)₆
Ac-Orn-SH + Gly-CNAc-Orn-Gly-CN<5pH 7.0, K₃Fe(CN)₆

Membrane Interactions and Lipid Modifications

This compound integrates into lipid bilayers, influencing membrane dynamics and reactivity:

  • O-Acyl vs. N-Acyl Migration : In DOPC liposomes, the oleoyl group migrates from O-acyl to N-acyl positions over 48 h (Fig. 2, ).

  • Lysolipid Formation : Hydrolysis of phospholipids (e.g., DOPC) generates 1-oleoyl-2-hydroxy-sn-glycero-3-phosphocholine (lysoPC) at a rate of 0.027 mM/h .

Allosteric Inhibition of GlyT2

This compound binds to an extracellular site on glycine transporter 2 (GlyT2), stabilizing a conformation that inhibits glycine uptake (IC₅₀ = 2.1 μM) .

  • Key Interactions :

    • Hydrophobic insertion of the oleoyl tail into a TM5/TM7/TM8 cavity.

    • Hydrogen bonding between the lysine ε-amino group and W563 and R439 residues .

Selectivity Over GlyT1

Substitution of I545 in GlyT2 with leucine (I545L) reduces inhibitory potency by 60%, highlighting the role of steric hindrance in lipid binding .

Stability and Degradation

  • Thermal Stability : Decomposes above 130°C via retro-amide cleavage.

  • Oxidative Degradation : Susceptible to radical-mediated oxidation at unsaturated oleoyl sites, forming hydroperoxides (detected via LC-MS) .

Mechanism of Action

N6-Oleoyl-L-lysine exerts its effects primarily through its interaction with the glycine transporter 2 (GlyT2). It binds to an allosteric site on GlyT2, modulating its activity and thereby regulating glycine concentrations in inhibitory synapses. This interaction involves the recruitment of membrane cholesterol to a binding site formed by transmembrane helices, which stabilizes the outward-facing conformation of GlyT2 . This mechanism is crucial for its analgesic effects, as it enhances glycinergic neurotransmission and reduces excitatory signaling in pain pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N6-Acylated Lysine Derivatives

N6-Acetyl-L-lysine
  • Structure : Acetyl group (-COCH₃) at the N6 position.
  • Molecular Weight : 188.22 g/mol.
  • Properties :
    • High water solubility due to the short acetyl chain.
    • Functions as a histone acetylation substrate, influencing epigenetic regulation .
  • Key Difference : Unlike N6-Oleoyl-L-lysine, the acetyl group lacks lipid-membrane affinity, limiting its use in lipid-based applications.
N6-(1-Oxohexadecyl)-L-lysine
  • Structure : A 16-carbon saturated acyl chain (-COC₁₅H₃₁) at N4.
  • Properties :
    • Intermediate lipophilicity compared to acetyl and oleoyl derivatives.
    • Requires storage at < -20°C to prevent degradation, similar to this compound .
  • Key Difference : The absence of a double bond in the acyl chain reduces fluidity and oxidative instability compared to the oleoyl derivative.
N6-(2-((E)-Cyclooct-2-en-1-yl)acetyl)-L-lysine
  • Structure : Cyclooctene ring fused to the acyl chain.
  • Synthesis : Involves multi-step coupling reactions with cyclooctene derivatives, followed by purification via silica chromatography .

N-Alkylated Lysine Derivatives

N6,N6-Dimethyl-L-lysine
  • Structure : Two methyl groups (-CH₃) at N5.
  • Molecular Weight : 176.25 g/mol.
  • Properties :
    • Involved in post-translational protein modifications.
    • Methylation reduces solubility compared to acetylation .
N6,N6,N6-Trimethyl-L-lysine
  • Structure : Three methyl groups at N6.
  • Role : Precursor to carnitine biosynthesis, critical for fatty acid metabolism.
  • Key Difference : The fully methylated structure eliminates the primary amine, altering biochemical reactivity compared to acylated derivatives .

Other Lysine Derivatives

N2-Acetyl-L-aminoadipate
  • Structure: Acetyl group at the α-amino position of aminoadipic acid.
  • Role : Metabolite in lysine degradation pathways.
  • Key Difference: Modifies the α-amino group instead of ε-amino, altering metabolic routing and interaction sites .

Structural and Functional Analysis

Table 1: Comparative Properties of N6-Modified Lysine Derivatives

Compound Acyl/Alkyl Group Molecular Weight (g/mol) Solubility Biological Role
This compound Oleoyl (C18:1 Δ9Z) 410.63 Amphiphilic Lipid signaling, surfactants
N6-Acetyl-L-lysine Acetyl (C2) 188.22 High (aqueous) Epigenetic regulation
N6-(1-Oxohexadecyl)-L-lysine Hexadecyl (C16) 396.58 Moderate Research reagent
N6,N6-Dimethyl-L-lysine Dimethyl 176.25 Moderate Protein methylation

Biological Activity

N6-Oleoyl-L-lysine (OLLys) is a bioactive lipid that has garnered attention due to its significant biological activities, particularly in the modulation of glycine transport and potential therapeutic applications in pain management. This article provides a comprehensive overview of the biological activity of OLLys, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is an acylated amino acid that combines the properties of lysine with an oleoyl fatty acid chain. This structural configuration allows OLLys to interact with biological membranes and proteins effectively, influencing various physiological processes.

Glycine Transport Inhibition

OLLys acts primarily as an allosteric inhibitor of the human glycine transporter GlyT2 (SLC6A5). This transporter is crucial for maintaining glycine levels in the central nervous system, impacting neurotransmission and pain perception. Research indicates that OLLys binds to a unique allosteric site on GlyT2, which is distinct from the glycine binding site. This binding induces conformational changes that inhibit glycine transport without competing with glycine itself .

Key Findings:

  • OLLys exhibits a potent inhibitory effect on GlyT2, with an IC50 value reported at approximately 25.5 nM .
  • Molecular dynamics simulations reveal that OLLys maintains interactions with critical residues in the binding pocket, facilitating its role as an allosteric modulator .

Analgesic Properties

The analgesic potential of OLLys has been explored in various animal models. Studies demonstrate its effectiveness in reducing pain responses in neuropathic pain models, suggesting its utility as a novel analgesic agent. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic applicability .

Case Study:
In a rat model of neuropathic pain, administration of OLLys resulted in significant analgesia with minimal side effects compared to traditional analgesics .

Comparative Analysis

To better understand the biological activity of OLLys, a comparison with related compounds is provided below:

CompoundIC50 (nM)Mechanism of ActionAnalgesic Effect
This compound25.5Allosteric inhibition of GlyT2Yes
Oleoyl D-lysine66.6Allosteric inhibition of GlyT2Yes
N-Arachidonoylglycine703Competitive inhibitionLimited

Post-Translational Modifications

Lysine acetylation plays a critical role in regulating the activity of enzymes involved in the metabolism of bioactive lipids. Specifically, studies have shown that acetylation status influences the function of glycine N-acyltransferase (GLYAT), which is responsible for producing N-acyl glycines like N-oleoyl glycine . This modification can affect the synthesis and signaling pathways associated with these lipids.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N6-Oleoyl-L-lysine and ensuring purity?

  • Methodological Answer : Synthesis typically involves coupling oleic acid to the ε-amino group of L-lysine using carbodiimide-based chemistry (e.g., EDC/NHS). Purification should employ reversed-phase HPLC or column chromatography, with purity assessed via HPLC-MS (>95% area under the curve). For reproducibility, document solvent ratios, reaction temperatures, and catalyst concentrations. Validate purity using NMR (¹H and ¹³C) to confirm acyl group attachment and absence of unreacted lysine .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer : Combine multiple techniques:

  • NMR : Analyze ¹H and ¹³C spectra for oleoyl proton signals (δ 5.3–5.4 ppm for double bonds) and lysine backbone resonances.
  • Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~429.6 Da).
  • HPLC : Employ a C18 column with UV detection (210–220 nm) to monitor retention time consistency. Cross-reference with synthetic standards and published data for analogous lysine derivatives .

Q. What in vitro models are suitable for initial bioactivity screening of this compound?

  • Methodological Answer : Use cell lines relevant to the compound’s hypothesized mechanism (e.g., inflammatory pathways in macrophages or lipid metabolism in hepatocytes). Standardize assays such as:

  • Cytotoxicity : MTT or ATP-based viability assays.
  • Anti-inflammatory activity : Measure TNF-α or IL-6 suppression via ELISA.
  • Lipid uptake : Fluorescently labeled fatty acid analogs in adipocytes. Include positive controls (e.g., oleic acid) and validate results across ≥3 biological replicates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of raw datasets (if available) to identify confounding variables, such as:

  • Purity differences : Compare HPLC/MS profiles from conflicting studies.
  • Experimental conditions : Assess variations in cell culture media, serum concentration, or assay timing.
  • Statistical rigor : Apply ANOVA with post-hoc tests to evaluate effect sizes. Follow NIH guidelines for preclinical research transparency, including full disclosure of replicates and outlier exclusion criteria .

Q. What strategies optimize the stability of this compound in long-term pharmacological studies?

  • Methodological Answer :

  • Storage : Lyophilize the compound and store at -80°C under argon to prevent oxidation.
  • In vivo stability : Use radiolabeled (³H or ¹⁴C) this compound to track metabolic degradation via scintillation counting.
  • Formulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility and bioavailability. Validate stability via LC-MS at multiple timepoints .

Q. How should researchers design experiments to elucidate the metabolic pathways influenced by this compound?

  • Methodological Answer :

  • Isotope tracing : Adminstrate ¹³C-labeled this compound to cell or animal models, then analyze incorporation into metabolites via GC-MS or LC-HRMS.
  • Knockdown/CRISPR models : Silence candidate genes (e.g., lysine acetyltransferases or lipid transporters) to identify pathway dependencies.
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and lipidomics data to map network interactions. Use tools like MetaboAnalyst for pathway enrichment analysis .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • Bootstrap resampling : Estimate confidence intervals for dose-response parameters.
  • Bayesian hierarchical modeling : Account for inter-experiment variability in multi-lab studies. Report effect sizes with 95% credible intervals and pre-register analysis plans to reduce bias .

Methodological Best Practices

  • Data Validation : Replicate key findings in ≥2 independent models (e.g., primary cells and animal tissues) .
  • Ethical Reporting : Adhere to Beilstein Journal guidelines for experimental detail, including raw data deposition in public repositories (e.g., PubChem, ChEMBL) .
  • Literature Synthesis : Use systematic review frameworks (e.g., PRISMA) to mitigate selection bias in prior studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.